5-hydroxy-1H-imidazole-4-carboxamide
5-hydroxy-1H-imidazole-4-carboxamide
5-hydroxyimidazole-4-carboxamide is a hydroxyimidazole that is 5-hydroxyimidazole in which the hydrogen at position 4 is replaced by an aminocarbonyl group. It has a role as an antineoplastic agent. It is a monocarboxylic acid amide and a hydroxyimidazole.
FF-10501-01 is a novel, selective inosine monophosphate dehydrogenase (IMPDH) inhibitor with anticancer activity. FF-10501-01 is under investigation in clinical trial NCT03486353 (A Study of FF-10501-01 in Combination With Azacitidine in Patients With Myelodysplastic Syndrome).
FF-10501-01 is a novel, selective inosine monophosphate dehydrogenase (IMPDH) inhibitor with anticancer activity. FF-10501-01 is under investigation in clinical trial NCT03486353 (A Study of FF-10501-01 in Combination With Azacitidine in Patients With Myelodysplastic Syndrome).
Brand Name:
Vulcanchem
CAS No.:
56973-26-3
VCID:
VC20824044
InChI:
InChI=1S/C4H5N3O2/c5-3(8)2-4(9)7-1-6-2/h1,9H,(H2,5,8)(H,6,7)
SMILES:
C1=NC(=C(N1)C(=O)N)O
Molecular Formula:
C4H5N3O2
Molecular Weight:
127.10 g/mol
5-hydroxy-1H-imidazole-4-carboxamide
CAS No.: 56973-26-3
Cat. No.: VC20824044
Molecular Formula: C4H5N3O2
Molecular Weight: 127.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-hydroxyimidazole-4-carboxamide is a hydroxyimidazole that is 5-hydroxyimidazole in which the hydrogen at position 4 is replaced by an aminocarbonyl group. It has a role as an antineoplastic agent. It is a monocarboxylic acid amide and a hydroxyimidazole. FF-10501-01 is a novel, selective inosine monophosphate dehydrogenase (IMPDH) inhibitor with anticancer activity. FF-10501-01 is under investigation in clinical trial NCT03486353 (A Study of FF-10501-01 in Combination With Azacitidine in Patients With Myelodysplastic Syndrome). |
|---|---|
| CAS No. | 56973-26-3 |
| Molecular Formula | C4H5N3O2 |
| Molecular Weight | 127.10 g/mol |
| IUPAC Name | 4-hydroxy-1H-imidazole-5-carboxamide |
| Standard InChI | InChI=1S/C4H5N3O2/c5-3(8)2-4(9)7-1-6-2/h1,9H,(H2,5,8)(H,6,7) |
| Standard InChI Key | UEWSIIBPZOBMBL-UHFFFAOYSA-N |
| SMILES | C1=NC(=C(N1)C(=O)N)O |
| Canonical SMILES | C1=NC(=C(N1)C(=O)N)O |
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